![molecular formula C13H20N4O2S B14259645 Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- CAS No. 175086-40-5](/img/structure/B14259645.png)
Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzenesulfonamide group, an azidomethyl group, and a pentyl chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- typically involves the reaction of benzenesulfonyl chloride with an appropriate amine, followed by the introduction of the azidomethyl group. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The azidomethyl group can be introduced using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azidomethyl group can yield amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products
Scientific Research Applications
Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The azidomethyl group may also participate in bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules in complex biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the azidomethyl and pentyl groups, making it less versatile in certain applications.
N-(Azidomethyl)benzenesulfonamide: Similar structure but without the pentyl chain, affecting its solubility and reactivity.
4-Methylbenzenesulfonamide: Lacks the azidomethyl and pentyl groups, limiting its use in bioorthogonal chemistry.
Uniqueness
Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific and industrial applications.
Properties
CAS No. |
175086-40-5 |
|---|---|
Molecular Formula |
C13H20N4O2S |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
N-(1-azidohexan-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H20N4O2S/c1-3-4-5-12(10-15-17-14)16-20(18,19)13-8-6-11(2)7-9-13/h6-9,12,16H,3-5,10H2,1-2H3 |
InChI Key |
LEEOOTLTROSDFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN=[N+]=[N-])NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)

![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)
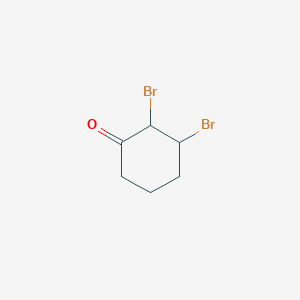
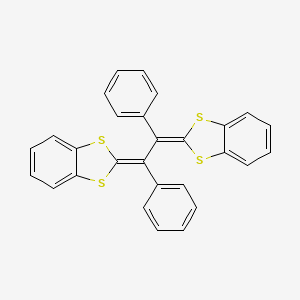
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)

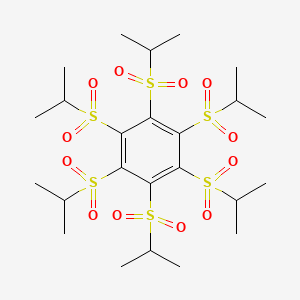
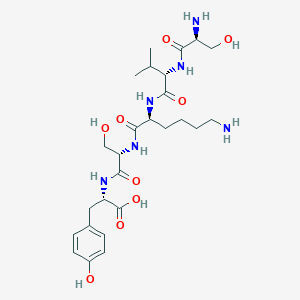
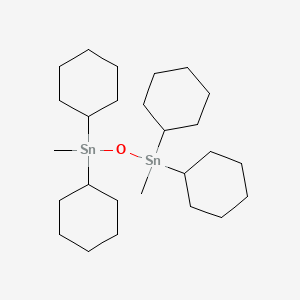

![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)

![[3-(Trichloromethanesulfinyl)prop-1-en-1-yl]benzene](/img/structure/B14259659.png)
